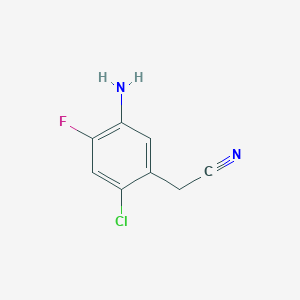![molecular formula C12H12N2OS B8634385 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 63204-30-8](/img/structure/B8634385.png)
5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a sulfanylidene group and a 4-methylphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes and amines.
Substitution Reactions:
Sulfanylidene Group Introduction: The sulfanylidene group is introduced via a thiolation reaction, where sulfur-containing reagents such as thiourea or hydrogen sulfide are used under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidine ring or the sulfanylidene group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.
作用機序
The mechanism of action of 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can interact with DNA and RNA, potentially affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
- 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structural features allow for diverse applications in various fields, making it a versatile and valuable compound in scientific research and industrial applications.
特性
CAS番号 |
63204-30-8 |
|---|---|
分子式 |
C12H12N2OS |
分子量 |
232.30 g/mol |
IUPAC名 |
5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-8-2-4-9(5-3-8)6-10-7-13-12(16)14-11(10)15/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
InChIキー |
IJZRZKLMMNHAJC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=CNC(=S)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















